molecular formula C19H14O B14665427 Chrysen-6-ylmethanol CAS No. 36366-10-6

Chrysen-6-ylmethanol

Cat. No.: B14665427
CAS No.: 36366-10-6
M. Wt: 258.3 g/mol
InChI Key: NEUQBSQDWWQGCF-UHFFFAOYSA-N
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Description

However, the evidence focuses on substituted phenyl/pyridinyl methanol derivatives (e.g., chloro-nitrobenzyl alcohols), which are structurally distinct from chrysene-based compounds. For this response, comparisons will focus on the available evidence for substituted aromatic methanols, highlighting their properties and relevance.

Properties

CAS No.

36366-10-6

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

chrysen-6-ylmethanol

InChI

InChI=1S/C19H14O/c20-12-14-11-19-15-6-2-1-5-13(15)9-10-18(19)17-8-4-3-7-16(14)17/h1-11,20H,12H2

InChI Key

NEUQBSQDWWQGCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chrysen-6-ylmethanol can be synthesized through various synthetic routes. One common method involves the reduction of chrysen-6-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure consistent quality and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Chrysen-6-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chrysen-6-ylmethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of chrysen-6-ylmethanol involves its interaction with molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes substituted phenyl/pyridinyl methanol derivatives with chloro, nitro, methyl, or allyl groups. Below is a systematic comparison of their structural features, synthesis, and properties:

Table 1: Key Properties of Substituted Methanol Derivatives

Compound Name (CAS No.) Molecular Formula Key Substituents Synthesis References/Notes
(2-Chloro-6-nitrophenyl)methanol (50907-57-8) C₇H₅ClNO₃ 2-Cl, 6-NO₂ Nitration/chlorination of benzyl alcohols
(5-Chloro-2-nitrophenyl)methanol (73033-58-6) C₇H₅ClNO₃ 5-Cl, 2-NO₂ Similar to above; regioselectivity differs
(2-Chloro-6-fluoro-pyridin-3-yl)-methanol (1227563-88-3) C₆H₅ClFNO Pyridine ring: 2-Cl, 6-F Halogenation of pyridinemethanol precursors
(2-chloro-6-methylpyridin-3-yl)methanol (689259-06-1) C₇H₈ClNO Pyridine ring: 2-Cl, 6-CH₃ Methylation and chlorination steps
2-Allyl-6-methylphenol (N/A) C₁₀H₁₂O Phenol: 2-allyl, 6-CH₃ Allylation of cresol derivatives

Key Findings

Structural and Electronic Effects: Chloro-Nitro Substitution: Compounds like (2-Chloro-6-nitrophenyl)methanol exhibit strong electron-withdrawing effects (Cl and NO₂ groups), influencing reactivity in nucleophilic substitutions or coordination chemistry . Pyridine vs. Benzene Rings: Pyridine-based methanols (e.g., 1227563-88-3) demonstrate enhanced solubility in polar solvents due to the nitrogen atom’s lone pair, compared to purely aromatic analogs .

Synthetic Pathways: Halogenation: Chloro-substituted derivatives are synthesized via electrophilic halogenation (e.g., Cl₂/FeCl₃) or via intermediates like chloromethylation . Functional Group Compatibility: The allyl group in 2-allyl-6-methylphenol requires protection of the hydroxyl group during synthesis to avoid side reactions .

Applications: Pharmaceutical Intermediates: Chloro-nitrobenzyl alcohols are precursors to analgesics or antimicrobial agents. Agrochemicals: Pyridinyl methanols are used in pesticide synthesis due to their stability and bioactivity .

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